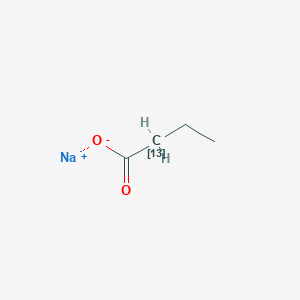

Sodium butyrate-2-13C

Cat. No. B1603594

Key on ui cas rn:

286367-62-2

M. Wt: 111.08 g/mol

InChI Key: MFBOGIVSZKQAPD-FJUFCODESA-M

Attention: For research use only. Not for human or veterinary use.

Patent

US05789634

Procedure details

A 12 L round-bottom flask was equipped with a mechanical stirrer, thermometer and reflux condenser. 385 g sodium butanoate (3.5 mol) and 2 L THF were added to form a slurry. 2.625 L lithium diisopropylamide, 2M in heptane/THF/ethylbenzene (5.25 mol, 50% excess) were added at ambient temperature, and then stirred for 24 hours. Then 705 g 2-chlorobenzyl chloride (4.375 mol, 25% excess) was added, and the reaction stirred for another 24 hours. Once completed, the reaction was quenched by adding 1500 mL H2O, and the solution allowed to separate. The aqueous layer, pH=13, was separated and neutralized by addition of 12N HCl to obtain pH=7.0, at which point a phase separation occurs. 2-(2-chlorobenzyl) butanoic acid was concentrated in the organic layer. Synthesis of 2-ethyl-7-chloroindene was completed by the same sequence of reactions and method as described in Example 1, beginning with the addition of SOCl2. See FIGS. 1 and 3. The product, 2-ethyl-7-chloroindene, was obtained by distillation at 110°-114° C. under 1-3 mm Hg. Yield was 205 g (33% overall) of a clear, colorless oil.

Name

sodium butanoate

Quantity

385 g

Type

reactant

Reaction Step One

Name

heptane THF ethylbenzene

Quantity

5.25 mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

C([O-])(=O)CCC.[Na+].C([N-]C(C)C)(C)C.[Li+].[CH3:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22].C1COCC1.C(C1C=CC=CC=1)C.[Cl:36][C:37]1[CH:44]=CC=C[C:38]=1[CH2:39]Cl.O=S(Cl)Cl>C1COCC1>[CH2:17]([C:18]1[CH2:39][C:38]2[C:20]([CH:19]=1)=[CH:21][CH:22]=[CH:44][C:37]=2[Cl:36])[CH3:16] |f:0.1,2.3,4.5.6|

|

Inputs

Step One

|

Name

|

sodium butanoate

|

|

Quantity

|

385 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

2 L

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

|

|

Quantity

|

2.625 L

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)[N-]C(C)C.[Li+]

|

|

Name

|

heptane THF ethylbenzene

|

|

Quantity

|

5.25 mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCC.C1CCOC1.C(C)C1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

705 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(CCl)C=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=S(Cl)Cl

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for 24 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 12 L round-bottom flask was equipped with a mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

thermometer and reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form a slurry

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction stirred for another 24 hours

|

|

Duration

|

24 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction was quenched

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding 1500 mL H2O

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous layer, pH=13, was separated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

neutralized by addition of 12N HCl

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain pH=7.0

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at which point a phase separation

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

2-(2-chlorobenzyl) butanoic acid was concentrated in the organic layer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Synthesis of 2-ethyl-7-chloroindene

|

Outcomes

Product

Details

Reaction Time |

24 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)C=1CC2=C(C=CC=C2C1)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |